molecular formula C12H13BrO3 B2705889 Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 1555708-89-8

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B2705889
CAS No.: 1555708-89-8
M. Wt: 285.137
InChI Key: LHYBWCQOBNAJJF-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate: is an organic compound that features a cyclobutane ring substituted with a hydroxy group, a bromophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then subjected to hydrolysis and esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed:

    Oxidation: Formation of 3-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate.

    Reduction: Formation of 3-(4-bromophenyl)-3-hydroxycyclobutanol.

    Substitution: Formation of 3-(4-azidophenyl)-3-hydroxycyclobutane-1-carboxylate or 3-(4-cyanophenyl)-3-hydroxycyclobutane-1-carboxylate.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of cyclobutane-containing molecules with potential biological activity.

Biology: In biological research, Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate is studied for its interactions with various biomolecules and its potential as a pharmacophore in drug design.

Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where cyclobutane derivatives have shown efficacy.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
  • Methyl 3-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate
  • Methyl 3-(4-methylphenyl)-3-hydroxycyclobutane-1-carboxylate

Comparison: Compared to its analogs, Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity and specificity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYBWCQOBNAJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed tetrahydrofuran (12 L), 1,4-dibromobenzene (2020 g, 8.56 mol, 1.03 equiv), followed by the addition of n-BuLi (3566 mL, 1.03 equiv, 2.4 M) dropwise with stirring at −78° C. The mixture was stirred at −78° C. for 1 h. Into another 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of methyl 3-oxocyclobutane-1-carboxylate (1064 g, 8.30 mol, 1.00 equiv) in tetrahydrofuran (4 L). To this was added the resulting solution in the first flask dropwise with stirring at −78° C. The resulting solution was stirred overnight at 25° C. This reaction was repeated for 2 more times. The reaction was then quenched by the addition of 15 L of saturated aqueous NH4Cl, concentrated under vacuum, diluted with 15 L of H2O and extracted with 2×5 L of ethyl acetate. The organic layers were combined, washed with 1×8 L of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 6500 g (92%) of methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate as a dark red oil.
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
3566 mL
Type
reactant
Reaction Step Two
Quantity
1064 g
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Quantity
12 L
Type
solvent
Reaction Step Five

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